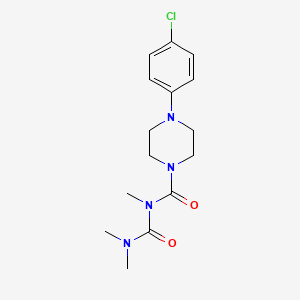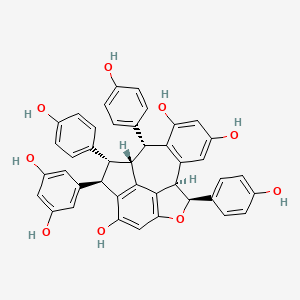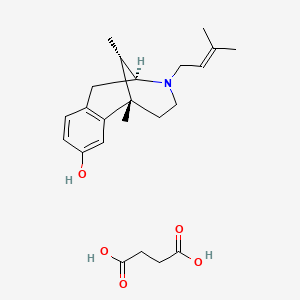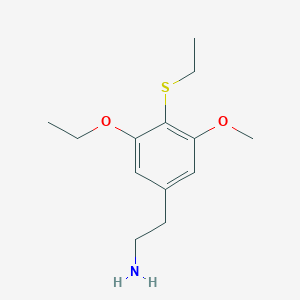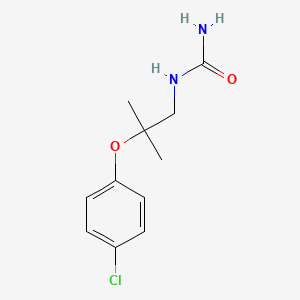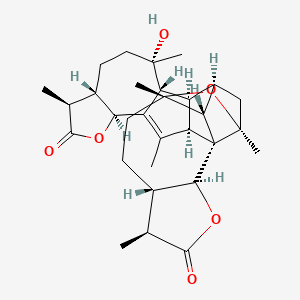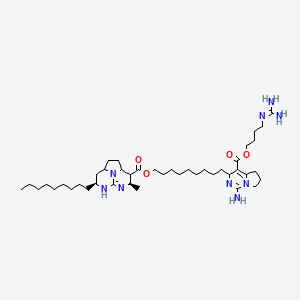
1H-5,6,8b-Triazaacenaphthylene-3-carboxylic acid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-, 9-(1-amino-4-((4-((aminoiminomethyl)amino)butoxy)carbonyl)-3,5,6,7-tetrahydropyrrolo(1,2-c)pyrimidin-3-yl)nonyl ester, (2aalpha,3beta,4beta,7alpha,8abeta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-5,6,8b-Triazaacenaphthylene-3-carboxylic acid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-, 9-(1-amino-4-((4-((aminoiminomethyl)amino)butoxy)carbonyl)-3,5,6,7-tetrahydropyrrolo(1,2-c)pyrimidin-3-yl)nonyl ester, (2aalpha,3beta,4beta,7alpha,8abeta)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic methods may include:
Cyclization reactions: to form the triazaacenaphthylene core.
Functional group transformations: to introduce the carboxylic acid and ester functionalities.
Protecting group strategies: to manage the reactivity of different functional groups during the synthesis.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalytic processes: to improve reaction efficiency.
Continuous flow chemistry: to enhance reaction control and scalability.
Purification techniques: such as crystallization, distillation, and chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and reduction: reactions to modify the oxidation state of functional groups.
Substitution reactions: to replace one functional group with another.
Hydrolysis: to break ester bonds and form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Acidic or basic conditions: for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: may produce alcohols or amines.
Aplicaciones Científicas De Investigación
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to affect gene expression.
Participating in signaling pathways: to influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-5,6,8b-Triazaacenaphthylene derivatives: Compounds with similar core structures but different functional groups.
Pyrrolo(1,2-c)pyrimidine derivatives: Molecules with similar heterocyclic frameworks.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
Número CAS |
147664-18-4 |
|---|---|
Fórmula molecular |
C42H73N9O4 |
Peso molecular |
768.1 g/mol |
Nombre IUPAC |
9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (6R,10S)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |
InChI |
InChI=1S/C42H73N9O4/c1-3-4-5-6-8-11-14-20-31-29-32-23-24-35-36(30(2)47-42(48-31)51(32)35)38(52)54-27-17-13-10-7-9-12-15-21-33-37(34-22-19-26-50(34)41(45)49-33)39(53)55-28-18-16-25-46-40(43)44/h30-33,35-36H,3-29H2,1-2H3,(H2,45,49)(H,47,48)(H4,43,44,46)/t30-,31+,32?,33?,35?,36?/m1/s1 |
Clave InChI |
WZGMBJKFYVONHF-PSFKQYMZSA-N |
SMILES isomérico |
CCCCCCCCC[C@H]1CC2CCC3N2C(=N[C@@H](C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C)N1 |
SMILES canónico |
CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


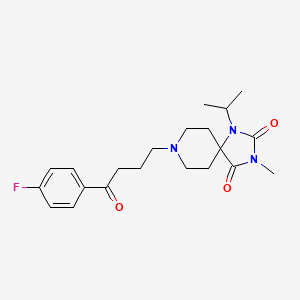
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

